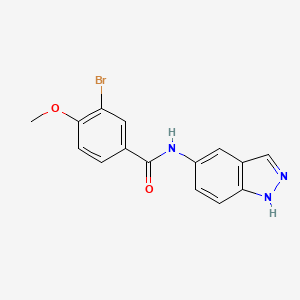
N-(3-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide, also known as SDZ-220-581, is a chemical compound that has been studied for its potential use in the treatment of various diseases. This compound belongs to the class of piperidine carboxamides and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide involves its ability to inhibit acetylcholinesterase. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. N-(3-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide has also been shown to have an affinity for dopamine receptors, which can potentially improve symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide has been shown to have an inhibitory effect on acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain. This increase in acetylcholine can improve cognitive function in patients with Alzheimer's disease. N-(3-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide has also been shown to have an affinity for dopamine receptors, which can potentially improve symptoms of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide is its ability to inhibit acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain. This makes it a potential candidate for the treatment of Alzheimer's disease. However, one limitation of N-(3-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide is its affinity for dopamine receptors, which can potentially lead to unwanted side effects in patients with Parkinson's disease.
Future Directions
There are several future directions for the research of N-(3-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide. One potential direction is the development of more potent and selective inhibitors of acetylcholinesterase. Another direction is the investigation of the potential use of N-(3-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide in the treatment of other diseases such as schizophrenia. Additionally, the development of new delivery methods for N-(3-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide could potentially improve its efficacy and reduce its side effects.
Synthesis Methods
The synthesis of N-(3-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide involves the reaction of 3-chloroaniline with 2,2-dimethoxypropane and sodium hydride to obtain 3-chloro-N-(2,2-dimethoxyethyl)aniline. This intermediate is then reacted with piperidine-4-carboxylic acid to obtain the final compound, N-(3-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide. The synthesis of this compound has been reported in various scientific journals.
Scientific Research Applications
N-(3-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide has been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have an inhibitory effect on acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function in patients with Alzheimer's disease.
properties
IUPAC Name |
N-(3-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c16-12-2-1-3-13(10-12)17-15(19)18-6-4-11(5-7-18)14-20-8-9-21-14/h1-3,10-11,14H,4-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJZDHZJUCYZOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2OCCO2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide](/img/structure/B7572011.png)
![N-[2-(4-nitrophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7572018.png)
![2-[(4-Ethylphenyl)sulfonylamino]-6-fluorobenzoic acid](/img/structure/B7572023.png)


![N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B7572051.png)


![(E)-1-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-(2-ethyl-1-benzofuran-3-yl)prop-2-en-1-one](/img/structure/B7572059.png)
![1-[(1-Methyl-2-oxopyridin-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B7572064.png)
![2-[4-(6-Aminopyridin-3-yl)piperazin-1-yl]-6-fluorobenzonitrile](/img/structure/B7572070.png)

![N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7572094.png)
